molecular formula C7H4ClNO3 B167295 2-Chloro-5-nitrobenzaldehyde CAS No. 6361-21-3

2-Chloro-5-nitrobenzaldehyde

Cat. No. B167295
CAS RN: 6361-21-3
M. Wt: 185.56 g/mol
InChI Key: VFVHWCKUHAEDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3. It appears as a light yellow to beige-yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group . The molecular weight of the compound is 185.56 .


Chemical Reactions Analysis

2-Chloro-5-nitrobenzaldehyde undergoes condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole. It also reacts with 5-aminopyrazoles to yield symmetrical bis pyrazolo[3,4-]pyridines .


Physical And Chemical Properties Analysis

2-Chloro-5-nitrobenzaldehyde is a light yellow to beige-yellow crystalline powder. It has a melting point range of 74.0-84.0°C . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Actinometry

2-Nitrobenzaldehyde (2NB), closely related to 2-Chloro-5-nitrobenzaldehyde, has been explored for its use in chemical actinometry. It has been identified as a convenient, photochemically sensitive, and thermally robust actinometer. The research focused on evaluating the quantum efficiencies and molar absorptivities of 2NB in various conditions, including in solution and on water ice, highlighting its utility in photochemical studies in different environments (Galbavy, Ram, & Anastasio, 2010).

Mechanism of Production of Hydroxybenzaldehydes

A study explored the conversion of nitro-2-chlorotropones into m-hydroxybenzaldehydes, maintaining the substituents of the original tropone. One of the conversions involved 2-chloro-5-nitrotropone, which produced 2-chloro-3-hydroxy-6-nitrobenzaldehyde. This research offers insights into the mechanism of such transformations and potential applications in synthetic chemistry (Forbes, Gregory, & Warrell, 1968).

Stereoselective Synthesis

The compound has been used in a one-pot stereoselective synthesis of 2-aminobenzylidene derivatives, showcasing its role in facilitating novel synthetic routes. The study involved using 2-chloro-5-nitrobenzaldehyde among other halobenzaldehydes, highlighting its versatility in organic synthesis with high yields and stereoselectivity (Xu et al., 2014).

Synthesis of Benzisoxazole Derivatives

Research has also focused on the synthesis of benzisoxazole derivatives using 2-chloro-5-nitrobenzaldehyde. These derivatives have potential applications in various fields, including pharmaceuticals and materials science. The study provides valuable data on the spectral characteristics and potential applications of the synthesized compounds (Klemm, Klopfenstein, & Nelson, 1982).

Safety And Hazards

2-Chloro-5-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHWCKUHAEDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022240
Record name 2-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzaldehyde

CAS RN

6361-21-3
Record name 2-Chloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-nitrobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-chloro-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-5-NITROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4ILL0I3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-nitrobenzaldehyde
Reactant of Route 2
2-Chloro-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-nitrobenzaldehyde
Reactant of Route 4
2-Chloro-5-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-nitrobenzaldehyde

Citations

For This Compound
351
Citations
YM Hao - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The title Schiff base compound, C8H7ClN4O2S, was prepared by the reaction of equimolar quantities of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide in methanol. The …
Number of citations: 11 scripts.iucr.org
TM Tarasiuk, TA Volovnenko, YM Volovenko… - Monatshefte für Chemie …, 2014 - Springer
… acids in DMF in the presence of Et 3 N and NaI to be more convenient and have higher yields in comparison with reduction of Schiff bases obtained from 2-chloro-5-nitrobenzaldehyde …
Number of citations: 4 link.springer.com
Z Xu, J Ge, T Wang, T Luo, H Liu, X Yu - Synlett, 2014 - thieme-connect.com
… [9] Compared to 2-chloro-5-nitrobenzaldehyde (Table [2], entry 15) and 2-bromo-5-… Much to our surprise, we observed that the reactions of 2-chloro-5-nitrobenzaldehyde or 2-bromo-5-…
Number of citations: 5 www.thieme-connect.com
DE Bacelo, O Cox, LA Rivera, M Cordero… - … Section C: Crystal …, 1997 - scripts.iucr.org
… The title compound, C 18 H 14 ClN 3 O 2 , was synthesized by the condensation of 2-chloro-5-nitrobenzaldehyde with 2-methyl-1-propenylbenzimidazole, and the molecule comprises …
Number of citations: 11 scripts.iucr.org
F Zhi - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The title compound, C 13 H 9 ClN 4 O 3 , was synthesized by the condensation reaction of 2-chloro-5-nitrobenzaldehyde with isonicotinohydrazide in a methanol solution. The molecule …
Number of citations: 3 scripts.iucr.org
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… This compound, however, was obtained in excellent yield by converting 2-chlorobenzaldehyde quantitatively into 2-chloro-5-nitrobenzaldehyde, reducing the oxime of this, diazotising …
Number of citations: 8 pubs.rsc.org
JD Loudon, G Tennant - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… ,ClN05 requires C, 52-4; H, 4.0; N, 4.7%) , were obtained from 2-chloro-5-nitrobenzaldehyde … 60%) froin 2-chloro-5-nitrobenzaldehyde, quinol, and either hydrogen chloride or hydrogen …
Number of citations: 0 pubs.rsc.org
BG Cox, AJ Kresge, PE Sorensen - Acta chemica Scandinavica …, 1988 - actachemscand.org
… of the general acid- and base-catalyzed decomposition of the ethyl hemiacetals and hydrates of three substituted benzaldehydes of different reactivity (2-chloro-5-nitrobenzaldehyde > 3-…
Number of citations: 7 actachemscand.org
RK Yao, YM Yapo, A Adjou, AJ N'Gouan… - Physical & chemical …, 2008 - academia.edu
… 2-chloro-5-nitrobenzaldehyde [10g, 54 mmoles] is dissolved in 150 ml of distilled ethanol [7.2ml, 81mmoles] of morpholine and [6.8g, 81mmoles] of sodium hydrogenocarbonate are …
Number of citations: 0 www.academia.edu
GX He, LW Xue - Acta Chimica Slovenica, 2021 - search.ebscohost.com
… Compounds 2 and 3 were synthesized by the same method as that described for 1, with 4-dimethylaminobenzaldehyde replaced by 2-chloro-5-nitrobenzaldehyde (1.0 mmol, 0.19 g) for …
Number of citations: 4 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.